1-Methyl-3-phenylpiperazine dihydrochloride
Description
1-Methyl-3-phenylpiperazine dihydrochloride (CAS: 118654-15-2) is a piperazine derivative characterized by a methyl group at position 1 and a phenyl group at position 3 of the piperazine ring, with two hydrochloride counterions enhancing its aqueous solubility. It serves as a critical intermediate in pharmaceutical synthesis, notably for the antidepressant Mirtazapine .
Synthesis:
The compound is synthesized via multistep routes, including cyclization of ethyl α-bromophenylacetate with ethylenediamine, followed by N-methylation and dihydrochloride salt formation. Modifications in protection/deprotection strategies (e.g., Boc group) and reaction conditions (e.g., THF precipitation) have improved yields (29–32.5%) and purity .
Properties
IUPAC Name |
1-methyl-3-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNCHHIJJFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612064 | |
| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118654-15-2 | |
| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-3-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .
Chemical Reactions Analysis
1-Methyl-3-phenylpiperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, lithium aluminum hydride, and diphenylvinylsulfonium triflate . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and piperazinopyrrolidinones .
Scientific Research Applications
Synthesis of Mirtazapine
One of the primary applications of 1-methyl-3-phenylpiperazine dihydrochloride is in the synthesis of Mirtazapine , an antidepressant belonging to the piperazinoazepine class. Mirtazapine is used to treat major depressive disorder and has a unique mechanism of action that enhances noradrenergic and serotonergic activity .
Synthesis Process:
- The compound is synthesized through a multi-step process involving the reaction of 1-methyl-3-phenylpiperazine with various reagents, including methyl iodide and lithium aluminum hydride, to yield highly pure Mirtazapine .
- The purity of 1-methyl-3-phenylpiperazine is crucial as impurities can lead to lower yields and unwanted side effects in the final pharmaceutical product.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Methylation | N,N-Dimethylformamide, 25°C | High |
| 2 | Reduction | Tetrahydrofuran, Reflux | High |
| 3 | Purification | Extraction with toluene | >90% |
Development of Antiparasitic Agents
Recent studies have highlighted the potential of piperazine derivatives, including 1-methyl-3-phenylpiperazine, as active compounds against malaria. These compounds were found to enhance solubility and bioavailability, making them suitable candidates for further development .
Case Study:
- A study reported the synthesis of piperazine-containing quinolone derivatives that exhibited significant activity against Plasmodium falciparum in vitro and in vivo models. The derivatives showed promise in reducing parasitic load effectively while maintaining low toxicity levels .
Acaricidal Activity
Research has demonstrated that phenylpiperazine derivatives can exhibit acaricidal properties against pests such as Tetranychus urticae , commonly known as the two-spotted spider mite. These compounds disrupt normal physiological functions in pests, leading to their mortality.
Synthesis and Testing:
- Various phenylpiperazine derivatives were synthesized and tested for their efficacy against spider mites. The results indicated that certain derivatives had substantial acaricidal activity at low concentrations .
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Compound A | 50 | 85 |
| Compound B | 100 | 90 |
| Control | - | 10 |
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : C₁₁H₁₆N₂·2HCl
- Molecular weight : 265.18 g/mol (similar to 1-(3-methoxyphenyl)piperazine dihydrochloride) .
- Solubility : The dihydrochloride form increases water solubility, a common strategy for bioactive piperazines .
Comparison with Similar Compounds
Structural Analogues of Arylpiperazine Dihydrochlorides
Key structural analogs differ in substituents on the phenyl ring or piperazine nitrogen, influencing physicochemical and biological properties:
Key Structural Insights :
- Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl)) increase lipophilicity compared to electron-donating groups (e.g., OCH₃ in 1-(3-methoxyphenyl)) .
Physicochemical Properties
Lipophilicity and Solubility
- This compound : LogP (predicted) ~1.5–2.0; dihydrochloride form ensures solubility >50 mg/mL in water .
- 1-(3-Methoxyphenyl)piperazine dihydrochloride : Similar solubility but higher LogP (~2.2) due to methoxy group .
- Piperazine dihydrochloride : Lower LogP (−0.5) due to lack of aromatic groups; solubility >100 mg/mL .
pKa Values
Piperazine derivatives typically exhibit two pKa values (~9.5 for NH⁺ and ~5.5 for NH₂⁺). Substituents like phenyl or methyl shift pKa by ±0.3 units, affecting protonation and membrane permeability .
Biological Activity
1-Methyl-3-phenylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in pharmacology, where it serves as a precursor for various therapeutic agents, including antidepressants. Understanding its biological activity is crucial for harnessing its potential in medicinal chemistry.
- Molecular Formula : C11H18Cl2N2
- Molecular Weight : 239.19 g/mol
- CAS Number : 118654-15-2
This compound primarily acts as a ligand for various neurotransmitter receptors, influencing the central nervous system (CNS). Its mechanism involves modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety responses.
Biological Activity
The biological activity of this compound can be summarized in the following areas:
1. Antidepressant Activity
This compound is a key intermediate in the synthesis of mirtazapine, an antidepressant known for its efficacy in treating major depressive disorder. Studies indicate that it enhances serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects .
2. Agonistic Effects on Receptors
Research has shown that derivatives of phenylpiperazine, including 1-methyl-3-phenylpiperazine, exhibit significant agonistic activity at trace amine-associated receptors (TAARs). These receptors are implicated in various physiological processes, including mood regulation and the response to stress .
3. Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that certain piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways necessary for cancer cell survival .
4. Antimicrobial Activity
Piperazine derivatives have been evaluated for their antimicrobial properties. Some studies indicate that they can inhibit bacterial growth by interfering with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .
Case Studies
Several studies highlight the biological activities of this compound:
- Antidepressant Efficacy :
- A study involving the administration of mirtazapine (derived from this compound) showed significant improvements in depressive symptoms compared to placebo controls.
- Cytotoxicity Assessment :
- Antimicrobial Studies :
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-3-phenylpiperazine dihydrochloride, and what intermediates are critical for selectivity?
- Methodological Answer : The compound is synthesized via intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which enables selective methylation. A typical protocol involves coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF under controlled temperatures (0°C to room temperature) to minimize side reactions. Selective methylation of 2-phenylpiperazine derivatives is challenging due to competing 1,4-dimethylation; using bulky intermediates or protecting groups can improve regioselectivity .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>98% by area normalization).
- X-ray crystallography (if crystalline) for structural confirmation.
Residual solvents are quantified via GC-MS, adhering to ICH guidelines .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hygroscopic degradation.
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can researchers address low yields and selectivity challenges in the methylation of phenylpiperazine precursors?
- Methodological Answer : Low yields often arise from competing N1 vs. N4 methylation. Strategies include:
- Steric hindrance : Introduce bulky substituents (e.g., benzyl groups) to block undesired methylation sites.
- Temperature control : Slow addition of methylating agents (e.g., methyl iodide) at -20°C to favor kinetic control.
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
Post-reaction purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the desired isomer .
Q. How to resolve contradictions in reported receptor binding affinities or pharmacological data?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., radioligand binding assays at 25°C vs. 37°C).
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical consistency.
- Metabolite interference : Use LC-MS/MS to rule out degradation products during in vitro studies.
Cross-validate data with orthogonal methods (e.g., functional cAMP assays vs. binding assays) .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability optimization involves:
- pH buffering : Store solutions in phosphate-buffered saline (pH 7.4) to prevent acid-catalyzed degradation.
- Lyophilization : Convert to a stable lyophilized form for long-term storage (-80°C).
- Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations.
Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
